N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
Structure and Synthesis The compound “N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine” features a bis-pyrazole core, with a methyl-ethyl-substituted pyrazole linked via a methylene bridge to a 1-(propan-2-yl)-substituted pyrazol-4-amine. The propan-2-yl (isopropyl) group at position 1 of the pyrazole ring and the ethyl-methyl substitution at position 5 of the adjacent pyrazole are critical structural features influencing its physicochemical and pharmacological properties .
Molecular Properties Based on its structure, the molecular formula is inferred as C₁₃H₂₁N₅ (calculated molecular weight: ~247.35 g/mol).
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-13(11(4)6-15-17)8-14-12-7-16-18(9-12)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
IOTPHAFNLJDNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The most widely reported method involves cyclocondensation between 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and 1-isopropylhydrazine hydrochloride under acidic or basic conditions. In a typical procedure, the aldehyde derivative is reacted with the hydrazine salt in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol at reflux temperatures (80–100°C) for 12–24 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by cyclization and dehydration to form the pyrazole ring.
Optimization Parameters :
-
Solvent Effects : Ethanol yields 65–70% product purity, while DMF improves reactivity but requires post-reaction purification.
-
Catalysts : Addition of p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time to 8–10 hours.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 24 | 68 | 92 |
| DMF | 100 | 12 | 72 | 88 |
| THF | 65 | 18 | 61 | 90 |
Reductive Amination
Two-Step Synthesis
This method involves initial formation of an imine intermediate followed by reduction. 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is reacted with 1-isopropyl-1H-pyrazol-4-amine in methanol under inert atmosphere, followed by addition of sodium cyanoborohydride () or sodium triacetoxyborohydride () at 0–25°C. The reducing agent selectively targets the imine bond, yielding the secondary amine without affecting other functional groups.
Key Advantages :
-
Selectivity : Avoids over-reduction of pyrazole rings.
-
Mild Conditions : Reactions proceed at ambient temperature, minimizing thermal degradation.
Table 2: Reductive Amination Performance Metrics
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 75 | |
| DCM | 0 | 82 | |
| THF | 25 | 58 |
Nucleophilic Substitution
Chloro Intermediate Route
A halogenated precursor, 5-(chloromethyl)-1-ethyl-4-methyl-1H-pyrazole, is reacted with 1-isopropyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate () or triethylamine (). The reaction is typically conducted in acetonitrile or dimethyl sulfoxide (DMSO) at 60–80°C for 6–12 hours. Nucleophilic displacement of the chloride by the amine nitrogen generates the target compound.
Challenges :
-
By-Product Formation : Competing elimination reactions may produce alkene derivatives, necessitating careful stoichiometric control.
-
Purification : Column chromatography is often required to isolate the product from unreacted starting materials.
Table 3: Nucleophilic Substitution Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 8 | 70 | |
| DMSO | 6 | 65 | |
| DBU | THF | 10 | 60 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A mixture of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and 1-isopropylhydrazine hydrochloride in ethanol is irradiated at 150–200 W for 15–30 minutes, achieving yields comparable to conventional methods.
Benefits :
-
Energy Efficiency : 80% reduction in energy consumption compared to reflux methods.
-
Scalability : Compatible with continuous flow reactors for industrial production.
Continuous Flow Reactor Systems
Process Intensification
Recent advancements employ microreactor technology to enhance mass and heat transfer. Reactants are pumped through a heated reactor module (80–100°C) with residence times of 5–10 minutes, achieving 85–90% conversion rates. This method minimizes side reactions and improves reproducibility.
Industrial Relevance :
-
Throughput : Capable of producing 1–2 kg/hour in pilot-scale systems.
-
Safety : Reduced solvent volumes lower flammability risks.
Comparative Analysis of Methodologies
Yield and Purity Trade-Offs
Cyclocondensation offers moderate yields (65–72%) with high purity, while reductive amination provides superior yields (75–82%) at the expense of additional purification steps. Microwave and flow-based methods balance speed and efficiency but require specialized equipment.
Environmental Impact
Traditional methods generate 3–5 L of solvent waste per kilogram of product, whereas flow reactors reduce waste to 0.5–1 L. Catalytic systems using PTSA or immobilized bases further enhance green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, hydroxides, and other nucleophiles.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis with structurally related pyrazole derivatives is presented below:
Key Observations
Substituent Effects :
- The propan-2-yl group in the target compound provides steric bulk compared to smaller groups (e.g., methyl) but less hydrophobicity than aromatic substituents (e.g., benzyl in ).
- Fluorine-containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation, a feature absent in the target compound .
- Electron-withdrawing groups (e.g., trifluoromethyl in Ceapin-A9) enhance binding affinity in protein interactions, whereas the target compound’s alkyl-dominated structure may favor hydrophobic binding pockets .
Synthetic Accessibility :
- The target compound likely follows synthetic routes similar to Ceapin derivatives, involving nitro-group hydrogenation and amide coupling (). However, the absence of complex aromatic or trifluoromethyl groups simplifies its synthesis compared to Ceapin-A9 .
Purity and Analytical Data :
- While purity data for the target compound is unavailable, related pyrazole derivatives (e.g., ) report ~95% purity, suggesting comparable standards for the target . Analytical tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for structural validation and electronic property comparisons .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N5 |
| Molecular Weight | 283.8 g/mol |
| CAS Number | 1856089-48-9 |
The structure includes an ethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring, which contributes to its unique chemical behavior and potential applications in various fields of research .
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological effects, making it a candidate for further pharmacological exploration. The compound's mechanism of action may involve:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in critical biochemical pathways.
- Receptor Modulation : Binding to receptors that regulate physiological processes.
These interactions can lead to significant biological effects, including anti-inflammatory and anticancer properties .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against various cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which could position N-[ (1-Ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1-(propan -2 -yl ) - 1H -pyrazol -5 -amine as a potential therapeutic agent in treating inflammatory diseases .
Case Studies
A recent study explored the efficacy of pyrazole derivatives in treating cancerous cells. The results indicated that compounds similar to N-[ (1-Ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1-(propan -2 -yl ) - 1H -pyrazol -5 -amine exhibited significant cytotoxicity against various cancer cell lines:
- Study on Hepatocellular Carcinoma : Derivatives showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep2 and P815 cell lines, indicating their potential as anticancer agents .
- Evaluation of Pyrazole Derivatives : Compounds were assessed for their ability to induce apoptosis in A549 lung cancer cells, with some derivatives demonstrating significant growth inhibition and apoptosis induction .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation of pyrazole amines : Reacting 1-(propan-2-yl)-1H-pyrazol-4-amine with a halogenated intermediate (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-ylmethyl chloride) under basic conditions (e.g., cesium carbonate or potassium carbonate) to facilitate the nucleophilic attack .
- Optimization of solvents and temperature : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred, with reactions often conducted at 35–60°C for 24–48 hours to maximize yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?
- NMR Spectroscopy :
- ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet), methyl groups (δ 2.1–2.3 ppm, singlet), and pyrazole protons (δ 7.0–8.0 ppm) .
- ¹³C NMR : Signals for quaternary carbons in pyrazole rings (δ 140–160 ppm) and aliphatic carbons (δ 20–50 ppm) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing derivatives with enhanced biological activity?
Computational approaches include:
- Reaction Path Search : Using density functional theory (DFT) to model reaction mechanisms and identify transition states, reducing trial-and-error in synthesis .
- Molecular Docking : Predicting binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the compound’s functional groups (amine, pyrazole) and active sites .
- QSAR (Quantitative Structure-Activity Relationship) : Corating structural features (e.g., substituent electronegativity, steric bulk) with observed biological activity to prioritize derivatives for synthesis .
Q. When encountering discrepancies in NMR data between theoretical predictions and experimental results, what steps should researchers take to resolve these contradictions?
- Check for Isomerism : Pyrazole derivatives may exhibit tautomerism; variable temperature NMR or 2D experiments (e.g., COSY, HSQC) can identify dynamic equilibria .
- Assess Purity : Repeat chromatography or use preparative HPLC to eliminate impurities contributing to split peaks .
- Cross-Validate with Alternative Techniques : Compare HRMS data to confirm molecular weight or use X-ray crystallography for unambiguous structural determination .
Q. How can reaction kinetics and mechanistic studies improve the scalability of the synthesis process?
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., slow alkylation) and adjust reagent stoichiometry .
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes, improving reproducibility at scale .
- Catalyst Optimization : Screen transition metal catalysts (e.g., copper bromide) to accelerate coupling steps and reduce reaction time .
Q. What methodological frameworks are recommended for assessing this compound’s interactions with biological targets?
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd) to receptors/enzymes .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) or use fluorescent tags to track intracellular localization .
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation, informing pharmacokinetic profiles .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across different assay systems?
- Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Use Orthogonal Assays : Confirm antifungal activity observed in agar diffusion with broth microdilution MIC (Minimum Inhibitory Concentration) tests .
- Control for Off-Target Effects : Employ gene knockout models or selective inhibitors to isolate the compound’s mechanism of action .
Methodological Resources
- Experimental Design : Apply factorial design (e.g., 2³ factorial matrix) to optimize reaction parameters (temperature, solvent, catalyst loading) while minimizing experiments .
- Data Reproducibility : Use Open Science frameworks (e.g., ICReDD’s computational-experimental feedback loop) to validate results across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
